2,6-Dichlorocinnamic acid
Overview
Description
2,6-Dichlorocinnamic acid is an organic compound with the molecular formula C₉H₆Cl₂O₂ and a molecular weight of 217.05 g/mol . It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorocinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where 2,6-dichlorobenzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Perkin reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cinnamic acid derivatives.
Scientific Research Applications
2,6-Dichlorocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dichlorocinnamic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the phenyl ring can participate in π-π interactions. These interactions influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions .
Comparison with Similar Compounds
- 2,4-Dichlorocinnamic acid
- 3,4-Dichlorocinnamic acid
- 2,6-Dichlorocinnamic acid
Comparison: this compound is unique due to the specific positioning of chlorine atoms, which affects its chemical reactivity and physical properties. Compared to 2,4-dichlorocinnamic acid and 3,4-dichlorocinnamic acid, the 2,6-substitution pattern provides distinct steric and electronic effects, making it suitable for specific applications in synthesis and material science .
Properties
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPVGRCXMFBNAN-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-89-1 | |
Record name | 2-Propenoic acid, 3-(2,6-dichlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5345-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dichlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 2,6-dichlorocinnamic acid and its esters when exposed to UV light?
A1: Upon exposure to UV light, this compound and its esters undergo photocyclization, leading to the formation of 5-chlorocoumarin. This reaction involves the elimination of either hydrochloric acid (HCl) or an alkyl/aryl chloride (RCl) depending on the starting material [, ].
Q2: What is the proposed mechanism for this photocyclization reaction?
A2: Research suggests that the reaction proceeds through the singlet excited state of the cis-isomer of this compound or its ester. This excited state then forms an unstable intermediate, an ortho-quinomethylketene, which subsequently undergoes cyclization and elimination to yield 5-chlorocoumarin [].
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